molecular formula C7H7N3O B1629259 (3H-Imidazo[4,5-c]pyridin-2-yl)methanol CAS No. 92381-62-9

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol

Cat. No. B1629259
CAS RN: 92381-62-9
M. Wt: 149.15 g/mol
InChI Key: ILSGRMBFKUPLSU-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol is a heterocyclic compound with a fused imidazopyridine ring system. It exhibits structural resemblance to purines, which has prompted extensive biological investigations to assess its therapeutic significance. This compound has been implicated in various disease conditions and plays a crucial role in cellular pathways related to cancer, inflammation, and other physiological processes .


Synthesis Analysis

Several preparative methods for synthesizing imidazopyridines have been described. These methods utilize various catalysts and have been developed over the years. The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol involves specific chemical reactions and conditions, which contribute to its overall medicinal potential .


Molecular Structure Analysis

The molecular structure of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol consists of an imidazole ring fused with a pyridine moiety. This arrangement imparts unique properties and influences its biological activity. Understanding the precise arrangement of atoms and functional groups within the molecule is essential for further exploration .


Chemical Reactions Analysis

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol can participate in various chemical reactions. These reactions may involve modifications of its functional groups, cyclization, or interactions with other molecules. Investigating its reactivity and stability is crucial for drug development and optimization .

Mechanism of Action

The exact mechanism of action for (3H-Imidazo[4,5-c]pyridin-2-yl)methanol depends on its specific biological target. It may interact with receptors, enzymes, or cellular pathways relevant to disease processes. Further studies are needed to elucidate its precise mode of action .

properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-3,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSGRMBFKUPLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90632697
Record name (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3H-Imidazo[4,5-c]pyridin-2-yl)methanol

CAS RN

92381-62-9
Record name (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90632697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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